molecular formula C21H17NO5S B2627884 ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 314745-64-7

ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B2627884
CAS No.: 314745-64-7
M. Wt: 395.43
InChI Key: PVQCBDIFLQKSJQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound that features a benzothiazole and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multi-step reactions. One common method includes the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst like L-proline . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: L-proline, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines .

Scientific Research Applications

Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is unique due to its combined benzothiazole and chromenone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S/c1-3-25-20(23)12(2)26-14-9-8-13-10-15(21(24)27-17(13)11-14)19-22-16-6-4-5-7-18(16)28-19/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQCBDIFLQKSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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